molecular formula C15H12N2O3 B11041622 2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone CAS No. 312268-26-1

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone

Cat. No.: B11041622
CAS No.: 312268-26-1
M. Wt: 268.27 g/mol
InChI Key: GPSREAPGWMKQEX-UHFFFAOYSA-N
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Description

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone typically involves the following steps:

  • Formation of the 2,3-Dihydroindole Core: : This can be achieved through the reduction of indole derivatives. A common method involves the catalytic hydrogenation of indole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

  • Introduction of the 3-Nitrophenyl Group: : The 3-nitrophenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of 2,3-dihydroindole with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The nitro group in the 3-nitrophenyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: : The compound can participate in electrophilic substitution reactions, especially at the indole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: H₂/Pd-C, NaBH₄ in methanol or ethanol.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid, concentrated HNO₃ for nitration, and SO₃/H₂SO₄ for sulfonation.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion of the nitro group to an amino group, yielding 2,3-dihydroindol-1-yl-(3-aminophenyl)methanone.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Indole derivatives are known to interact with various biological targets, making them useful in drug discovery.

  • Medicine: : Potential use in the development of new pharmaceuticals. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.

  • Industry: : Used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone is largely dependent on its interaction with biological targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that can further interact with cellular components.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways.

    DNA/RNA: Potential to intercalate with DNA/RNA, affecting gene expression and replication.

Comparison with Similar Compounds

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    2,3-Dihydro-1H-indole-2,3-dione: An intermediate in the synthesis of various indole derivatives.

Uniqueness

The presence of both the 2,3-dihydroindole and 3-nitrophenyl moieties in this compound provides a unique combination of chemical properties, making it distinct from other indole derivatives. This unique structure allows for diverse chemical reactivity and potential biological activities.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

312268-26-1

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(3-nitrophenyl)methanone

InChI

InChI=1S/C15H12N2O3/c18-15(12-5-3-6-13(10-12)17(19)20)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9H2

InChI Key

GPSREAPGWMKQEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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